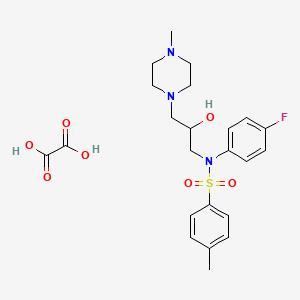
N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate is a useful research compound. Its molecular formula is C23H30FN3O7S and its molecular weight is 511.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
COX-2 Inhibitor Research
N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate has been investigated for its role as a COX-2 inhibitor. A study revealed that the introduction of a fluorine atom in similar compounds preserved COX-2 potency and notably increased COX1/COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors like JTE-522 for treating rheumatoid arthritis and other conditions (Hashimoto et al., 2002).
Antimicrobial Activity
Compounds structurally related to N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate have demonstrated high antimicrobial activity, especially against Mycobacterium smegmatis. This points to potential applications in developing antimicrobial agents (Yolal et al., 2012).
Cancer Research
Related sulfonamide derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines. These compounds, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, showed high potential in inhibiting human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting a possible research avenue for N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate in cancer therapy (Tsai et al., 2016).
Fluorescence Studies
Studies on structurally similar compounds have explored their use as fluorescent complexes for specific applications, such as the preparation of Zn2+ specific fluorophores. These findings can provide insights into the development of fluorescence-based assays and imaging techniques using compounds like N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate (Coleman et al., 2010).
Neuropharmacology
Research in neuropharmacology has involved compounds with similar structures, focusing on their interaction with serotonin and dopamine receptors. These studies have implications for understanding the potential neurological or psychiatric applications of N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate (Perregaard et al., 1995).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-4-methylbenzenesulfonamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3S.C2H2O4/c1-17-3-9-21(10-4-17)29(27,28)25(19-7-5-18(22)6-8-19)16-20(26)15-24-13-11-23(2)12-14-24;3-1(4)2(5)6/h3-10,20,26H,11-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCGEWOIINXMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)C)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2826486.png)
methanone](/img/structure/B2826488.png)
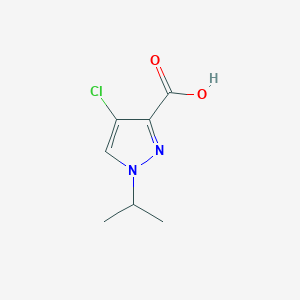
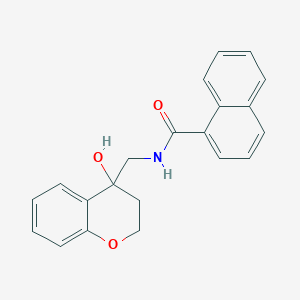
![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2826495.png)
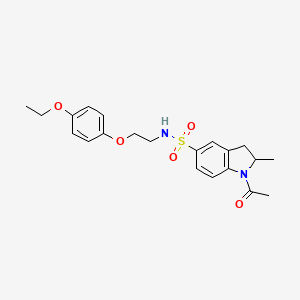
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2826497.png)

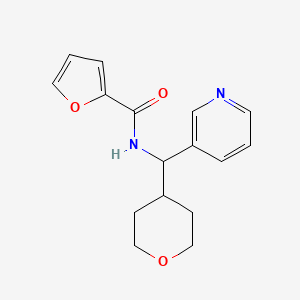

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)
![1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2826504.png)
![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate](/img/structure/B2826506.png)